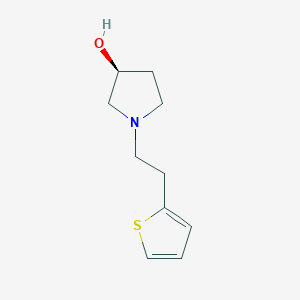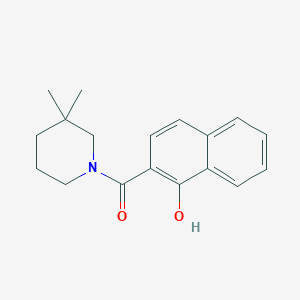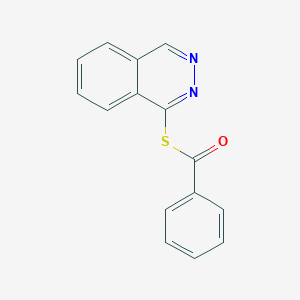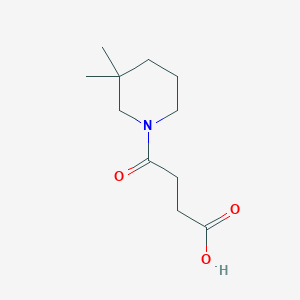
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol, also known as TPEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TPEP is a chiral compound, meaning it has two enantiomers with different chemical and biological properties. In
科学的研究の応用
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has shown potential therapeutic applications in various fields of research. In neuroscience, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has been studied for its neuroprotective effects against oxidative stress and neuroinflammation. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has also been investigated for its anti-cancer properties, particularly in breast cancer cells. Additionally, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has shown promise as a potential treatment for diabetes, as it has been found to increase glucose uptake in skeletal muscle cells.
作用機序
The mechanism of action of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is not fully understood, but it is believed to involve the activation of the PI3K/Akt signaling pathway. This pathway is involved in various cellular processes such as cell growth, survival, and metabolism. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has been found to have various biochemical and physiological effects. In vitro studies have shown that (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has also been found to decrease the production of pro-inflammatory cytokines, which are involved in the immune response. Physiologically, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has been shown to increase glucose uptake in skeletal muscle cells, which could potentially benefit individuals with diabetes.
実験室実験の利点と制限
One advantage of using (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol in lab experiments is its relatively simple synthesis method. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is also stable under normal laboratory conditions and can be easily purified through recrystallization. However, one limitation of using (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is its low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol research. One potential direction is the development of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol derivatives with improved solubility and bioavailability. Another direction is the investigation of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol's potential therapeutic applications in other fields, such as cardiovascular disease and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol and its potential interactions with other drugs.
Conclusion
In conclusion, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is a chemical compound with potential therapeutic applications in various fields of research. Its synthesis method is relatively simple, and it has shown promising biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol research that could lead to the development of new treatments and therapies.
合成法
The synthesis of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol involves the reaction of 2-thiophen-2-ylethylamine with pyrrolidin-3-one in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline solid that can be purified through recrystallization.
特性
IUPAC Name |
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-9-3-5-11(8-9)6-4-10-2-1-7-13-10/h1-2,7,9,12H,3-6,8H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGPHQNJGFENTK-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)


![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)


![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)
